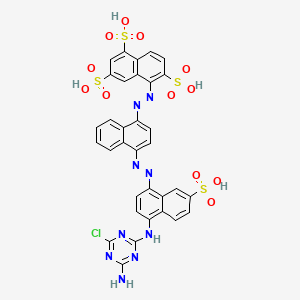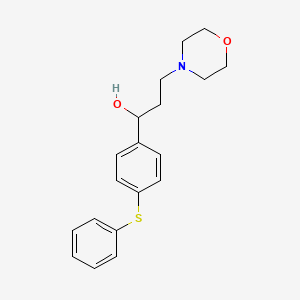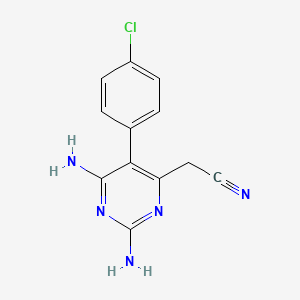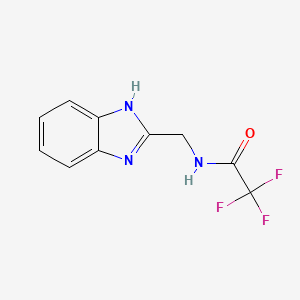
3'-Azido-2',3'-dideoxy-5-thiocyanatouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential in inhibiting telomerase activity, which is a key enzyme involved in cellular aging and cancer.
Métodos De Preparación
The synthesis of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of the azido group at the 3’ position. The thiocyanate group is then introduced at the 5’ position. The final product is obtained after deprotection of the hydroxyl groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and high-throughput purification techniques .
Análisis De Reacciones Químicas
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the thiocyanate group.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The thiocyanate group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. .
Aplicaciones Científicas De Investigación
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving nucleic acid interactions and modifications.
Medicine: This compound is investigated for its potential in cancer therapy due to its ability to inhibit telomerase activity, leading to telomere shortening and potential cancer cell death.
Industry: It is used in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine involves the inhibition of telomerase activity. Telomerase is an enzyme that adds telomeric DNA repeats to the ends of chromosomes, which is crucial for cellular replication and longevity. By incorporating into the DNA, this compound prevents the elongation of telomeres, leading to cellular senescence and apoptosis in cancer cells. This selective inhibition is due to the structural similarity of the compound to natural nucleosides, allowing it to be incorporated into the DNA by telomerase but not by other DNA polymerases .
Comparación Con Compuestos Similares
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is unique compared to other nucleoside analogs due to its dual modifications at the 3’ and 5’ positions. Similar compounds include:
3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with an azido group at the 3’ position, known for its telomerase inhibitory activity.
3’-Azido-2’,3’-dideoxyadenosine: Similar in structure but with an adenine base, also used in telomerase inhibition studies.
3’-Azido-2’,3’-dideoxy-6-thioguanosine: Contains a thiogroup at the 6’ position, adding another layer of modification for specific applications
These compounds share similar mechanisms of action but differ in their specific modifications, which can influence their selectivity and potency in various applications.
Propiedades
Número CAS |
111495-96-6 |
|---|---|
Fórmula molecular |
C10H10N6O4S |
Peso molecular |
310.29 g/mol |
Nombre IUPAC |
[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H10N6O4S/c11-4-21-7-2-16(10(19)13-9(7)18)8-1-5(14-15-12)6(3-17)20-8/h2,5-6,8,17H,1,3H2,(H,13,18,19)/t5-,6+,8+/m0/s1 |
Clave InChI |
MRIVVOQRLBCTOK-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


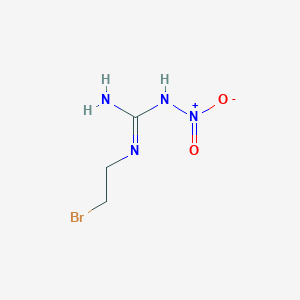
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)

